molecular formula C11H19NO3 B572985 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE CAS No. 1330764-31-2

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE

Cat. No.: B572985
CAS No.: 1330764-31-2
M. Wt: 213.277
InChI Key: FSGQXNPPVVOQHQ-UHFFFAOYSA-N
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Description

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE is a chemical compound with the molecular formula C11H19NO3. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE typically involves multiple steps. One common method starts with the preparation of a substituted cyclobutane, which is then reacted with tosyl chloride to form the azaspiroheptane structure. The amine group is protected using Boc anhydride to facilitate purification. Finally, the compound is obtained by introducing the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE is unique due to its specific spirocyclic structure and the presence of both hydroxyl and tert-butyl ester groups. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGQXNPPVVOQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857349
Record name tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330764-31-2
Record name tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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